molecular formula C9H17Br B13208122 1-(2-Bromoethyl)-2-methylcyclohexane

1-(2-Bromoethyl)-2-methylcyclohexane

Cat. No.: B13208122
M. Wt: 205.13 g/mol
InChI Key: MFZXNFDKGSOMGR-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-2-methylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with a bromoethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Bromoethyl)-2-methylcyclohexane can be synthesized through several methods. One common approach involves the bromination of 2-methylcyclohexanol followed by a substitution reaction with ethylene bromide. The reaction typically requires a solvent such as dichloromethane and a catalyst like aluminum bromide to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and controlled reaction conditions is crucial to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromoethyl)-2-methylcyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Depending on the nucleophile, products can include alcohols, amines, or thiols.

    Elimination: Alkenes such as 2-methylcyclohexene.

    Oxidation: Alcohols or ketones like 2-methylcyclohexanol or 2-methylcyclohexanone.

Scientific Research Applications

1-(2-Bromoethyl)-2-methylcyclohexane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-2-methylcyclohexane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic transformations and biological studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Bromoethyl)benzene: Similar in structure but with a benzene ring instead of a cyclohexane ring.

    2-Bromoethylcyclohexane: Lacks the methyl group present in 1-(2-Bromoethyl)-2-methylcyclohexane.

    1-(2-Chloroethyl)-2-methylcyclohexane: Contains a chlorine atom instead of a bromine atom.

Uniqueness

This compound is unique due to the presence of both a bromoethyl group and a methyl group on the cyclohexane ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research studies.

Properties

Molecular Formula

C9H17Br

Molecular Weight

205.13 g/mol

IUPAC Name

1-(2-bromoethyl)-2-methylcyclohexane

InChI

InChI=1S/C9H17Br/c1-8-4-2-3-5-9(8)6-7-10/h8-9H,2-7H2,1H3

InChI Key

MFZXNFDKGSOMGR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1CCBr

Origin of Product

United States

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